3-(Trifluoromethoxy)-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry and materials science due to its unique electronic and steric properties. The trifluoromethoxy group can enhance the biological activity and stability of compounds, making 3-(Trifluoromethoxy)-L-phenylalanine a valuable moiety in drug design and development.
This compound falls under the category of fluorinated amino acids, which are often utilized in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules typically alters their chemical properties, leading to increased lipophilicity and metabolic stability .
The synthesis of 3-(Trifluoromethoxy)-L-phenylalanine primarily involves the introduction of the trifluoromethoxy group into the phenylalanine structure. One common synthetic route includes:
The synthetic procedures generally involve mild reaction conditions, which help preserve the integrity of the amino acid structure while effectively introducing the trifluoromethoxy group. The use of various catalysts can optimize reaction yields and selectivity.
3-(Trifluoromethoxy)-L-phenylalanine features a central carbon backbone typical of amino acids, with an amino group, a carboxylic acid group, and a phenyl ring substituted with a trifluoromethoxy group. The molecular formula is with a molecular weight of approximately 251.19 g/mol.
The structural representation can be summarized as follows:
3-(Trifluoromethoxy)-L-phenylalanine can participate in various chemical reactions:
Reagents such as antimony trifluoride and hydrogen fluoride are frequently employed in these reactions. The reaction conditions vary based on the desired transformation but typically involve mild temperatures and specific catalysts to promote desired pathways without degrading sensitive functional groups.
The mechanism by which 3-(Trifluoromethoxy)-L-phenylalanine exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The presence of the trifluoromethoxy group enhances binding affinity due to its unique electronic characteristics, potentially influencing metabolic stability and bioavailability. This makes it an attractive candidate in drug design, particularly for developing therapeutics with improved efficacy .
Relevant data indicate that modifications to its structure can significantly influence these properties, making it essential to consider when designing experiments or applications involving this compound .
3-(Trifluoromethoxy)-L-phenylalanine has several scientific applications:
The introduction of the trifluoromethoxy (–OCF₃) group presents significant synthetic challenges due to the poor nucleophilicity of trifluoromethoxy anions and the inherent instability of intermediates. Modern strategies leverage transition metal-catalyzed cross-coupling reactions to overcome these limitations. Palladium-catalyzed Negishi cross-coupling between halogenated trifluoromethyl aryl ethers and protected β-iodoalanine derivatives enables stereoselective construction of the phenylalanine backbone. This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions to preserve the acid-labile –OCF₃ group [1] [6]. Copper-mediated trifluoromethoxylation of aryl halides using novel reagents like N-trifluoromethoxyphthalimide provides a complementary route, though enantioselectivity control remains challenging [7].
Table 1: Comparative Performance of Cross-Coupling Strategies for –OCF₃ Incorporation
Method | Catalyst System | Yield Range | Key Limitation |
---|---|---|---|
Negishi Coupling | Pd(PPh₃)₄/ZnBr₂ | 54–65% | Sensitivity to β-iodoalanine hydrolysis |
Ullmann-type Coupling | CuI/1,10-phenanthroline | 40–58% | Moderate enantioselectivity (≤80% ee) |
Reductive Elimination | Pd(OAc)₂/XPhos | 45–60% | Requires pre-functionalized arenes |
Masked ketone methodologies enable the synthesis of peptide-integratable derivatives while avoiding side reactions during solid-phase peptide synthesis (SPPS). A prominent approach involves converting 3-(trifluoromethoxy)benzaldehyde to a styrene derivative via Wittig olefination, serving as a protected ketone precursor. Subsequent Negishi coupling with methyl N-Cbz-β-iodoalaninate yields advanced intermediates. Post-incorporation into peptide chains, ozonolysis unveils the reactive trifluoromethyl ketone functionality, essential for generating dioxiranes used in oxidation catalysis. This strategy achieves 55% yield for the monomeric unit and maintains >95% enantiopurity [2] [5].
Rational engineering of Petroselinum crispum PAL (PcPAL) has yielded mutants with enhanced activity toward meta-substituted cinnamic acids. Structure-guided mutations in the hydrophobic binding pocket (e.g., AroF²³⁷ᴹ/Thr³⁰⁰ᴬˡᵃ) significantly improve catalytic efficiency (kcat/KM) for 3-(trifluoromethoxy)cinnamic acid by 8.7-fold compared to wild-type PAL. These variants enable direct amination to L-configured phenylalanine derivatives with >99% enantiomeric excess (ee) [6].
Table 2: Performance of Engineered PcPAL Variants Toward Fluorinated Substrates
Substrate | Variant | kcat (s⁻¹) | KM (mM) | ee (%) |
---|---|---|---|---|
3-(OCF₃)-cinnamic acid | AroF²³⁷ᴹ/Thr³⁰⁰ᴬˡᵃ | 0.42 ± 0.03 | 0.58 ± 0.05 | >99 |
3-(CF₃)-cinnamic acid | Phe³⁸⁶ᴬˡᵃ/Leu⁴⁷⁷ᴹ | 0.38 ± 0.02 | 0.62 ± 0.07 | >99 |
The reverse ammonia addition reaction catalyzed by PALs offers theoretical 100% yield advantages over kinetic resolution. For 3-(trifluoromethoxy)cinnamic acid, optimization revealed 6M NH₄OH (pH 10) as the optimal amination source, outperforming ammonium carbamate buffers. Biocatalyst loading at OD600 = 2 (~12 mg wet cells/mL) and substrate concentrations ≤10 mM achieved 76% conversion in 24 hours at 28°C without racemization. Higher concentrations triggered substrate inhibition due to the hydrophobic –OCF₃ group [6].
Escherichia coli strains engineered for L-phenylalanine overproduction provide platforms for 3-(trifluoromethoxy)-L-phenylalanine biosynthesis. Key modifications include:
Engineering E. coli for efficient phenylpyruvate amination involves:
Table 3: Key Genetic Modifications for Microbial Production Strains
Modification Target | Gene/System | Engineering Approach | Physiological Impact |
---|---|---|---|
PEP conservation | PTS system | ∆ptsH/∆ptsI/∆crr + evolution | 3.1× ↑ PEP availability |
Glucose uptake | galP + glk | Genomic integration | Chorismate titer: 2.8 g/L |
Feedback inhibition | pheA | A299G mutation | 90% ↓ Ki for L-Phe |
Aromatic pathway flux | aroFWT | Constitutive expression | DAHP synthase activity ↑ 8.3-fold |
These integrated strategies establish a robust framework for the microbial synthesis of complex fluorinated amino acids, though scale-up challenges for –OCF₃-containing precursors remain an active research frontier.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: